1-(2-Phenylaziridin-1-yl)ethanone
Description
Properties
CAS No. |
33911-77-2 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(2-phenylaziridin-1-yl)ethanone |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-7-10(11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
InChI Key |
ONPVPCQRIWCZER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies for 1 2 Phenylaziridin 1 Yl Ethanone and Analogous N Acyl Aziridines
Classical Approaches to Aziridine (B145994) Ring Construction
The foundational methods for creating the aziridine core often involve the formation of a carbon-nitrogen bond to close the three-membered ring. These strategies typically produce N-unsubstituted or N-alkyl/aryl substituted aziridines, which can then be acylated in a separate step.
A cornerstone in aziridine synthesis is the intramolecular cyclization of β-amino alcohols. clockss.org This approach relies on converting the hydroxyl group into a good leaving group, which is then displaced by the neighboring amino group in an intramolecular nucleophilic substitution (SN2) reaction. clockss.org
The Wenker synthesis , first reported in 1935, is a prime example of this strategy. wikipedia.org It involves the high-temperature reaction of a β-amino alcohol, such as ethanolamine, with sulfuric acid to form a sulfate (B86663) monoester. wikipedia.org Subsequent treatment with a strong base, like sodium hydroxide (B78521), facilitates the deprotonation of the amine and the subsequent intramolecular displacement of the sulfate group to yield the aziridine. wikipedia.org While effective, the harsh conditions of strong acid and base can limit its application with sensitive substrates.
Improvements to the Wenker synthesis have been developed to allow for milder reaction conditions. For instance, using chlorosulfonic acid to form the hydrogen sulfate of the amino alcohol, followed by cyclization with sodium hydroxide or even the less nucleophilic sodium carbonate, has proven effective for substrates that are unstable in hot sulfuric acid. organic-chemistry.org Biphasic conditions have also been employed to create a more reliable and scalable process. nih.gov
The Gabriel synthesis provides an alternative route, involving the intramolecular SN2 reaction of a β-amino halide. This method, along with the Wenker synthesis, underscores the principle of converting a vicinal amino alcohol into a precursor with a suitable leaving group for subsequent ring closure. The stereochemistry of the starting amino alcohol is often retained in the aziridine product, provided the reaction proceeds via a clean SN2 mechanism. clockss.orgnih.gov
A facile synthesis of vicinal amino alcohols can be achieved from oxazolidinones, which are prepared through the intramolecular aziridination of azidoformates followed by nucleophilic ring opening. nih.gov This highlights the synthetic utility of aziridines as precursors to other important functional groups.
| Method | Precursor | Reagents | Key Features |
| Wenker Synthesis | β-Amino alcohol | 1. H₂SO₄, heat2. NaOH | High temperatures, strong acid and base. wikipedia.org |
| Modified Wenker | β-Amino alcohol | 1. ClSO₃H2. NaOH or Na₂CO₃ | Milder conditions, suitable for unstable substrates. organic-chemistry.org |
| Gabriel Synthesis | β-Amino halide | Base | Intramolecular SN2 reaction. |
A powerful and widely used method for constructing aziridines is the direct [2+1] cycloaddition of a nitrene or nitrenoid species to an alkene. chemrxiv.org This approach is particularly valuable for the synthesis of phenylaziridines from styrene (B11656) derivatives. researchgate.netmdpi.com The reactivity and selectivity of the nitrene transfer are highly dependent on the nature of the nitrene precursor and the catalyst employed.
Transition metal catalysts, including complexes of copper, rhodium, manganese, iron, and cobalt, are frequently used to mediate the transfer of nitrenes from various nitrogen sources to olefins. researchgate.net These catalysts can modulate the reactivity of the nitrene intermediate, influencing the efficiency and stereoselectivity of the aziridination. nih.gov Common nitrogen sources include hypervalent iodine compounds like N-tosyliminophenyliodinane (PhI=NTs), chloramine-T, and various organic azides. researchgate.netacs.org
For instance, manganese-porphyrin complexes have been shown to catalyze the aziridination of styrene with chloramine-T in aqueous media, achieving good yields. researchgate.net Iron-based catalysts have also been studied for styrene aziridination using PhI=NTs, though side products like styrene oxide and benzaldehyde (B42025) can also be formed. mdpi.comnih.gov Mechanistic studies suggest that these reactions can proceed through a stepwise radical pathway. rsc.org
Recent advancements have focused on developing metal-free aziridination methods to enhance the sustainability of the process. nih.gov One such approach involves the use of readily synthesized azoxy-triazenes, which upon direct visible-light irradiation, generate free nitrenes that can react stereospecifically with alkenes. nih.govacs.org Another metal-free system utilizes a combination of iodine and tetrabutylammonium (B224687) iodide (TBAI) to catalyze the aziridination of styrene derivatives with PhI=NTs. acs.org
The choice of catalyst and nitrogen source can also influence the chemoselectivity of the reaction, particularly in substrates with multiple reactive sites. For example, certain iron complexes can exclusively catalyze the aziridination of aliphatic olefins, while others may favor allylic C-H amination. rsc.org
2H-Azirines, the unsaturated analogs of aziridines, serve as versatile electrophilic intermediates that can be converted into a variety of substituted aziridines. researchgate.netcore.ac.uk These strained heterocycles readily undergo nucleophilic addition at the C=N bond, leading to the formation of a saturated aziridine ring. core.ac.uk
One common route to 2H-azirines is the intramolecular cyclization of vinyl azides, often facilitated by thermal or photochemical conditions. nih.gov Continuous-flow techniques have been employed to safely and efficiently prepare 2H-azirines from oxime precursors via mesylation and base-promoted cyclization. worktribe.com
Once formed, the 2H-azirine can be reacted with a range of nucleophiles, including hydrides, nitriles, and organometallic reagents, to afford functionalized aziridines. researchgate.networktribe.com For example, the reaction of 2H-azirines with hydride sources like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) provides a direct route to N-unsubstituted aziridines. core.ac.uk The addition of organolithium or Grignard reagents has also been explored, though less extensively. nih.gov These transformations often proceed with high diastereoselectivity, providing access to chiral aziridine derivatives. worktribe.com
Targeted Synthesis of N-Acyl Aziridines
While the classical methods provide access to the aziridine core, the synthesis of 1-(2-Phenylaziridin-1-yl)ethanone specifically requires the introduction of an acetyl group onto the aziridine nitrogen. This can be achieved either by acylating a pre-formed aziridine or by utilizing a direct aziridination method that yields the N-acylated product in a single step.
A straightforward approach to N-acyl aziridines involves the acylation of a pre-existing aziridine, such as 2-phenylaziridine (B142167). chemicalbook.comnih.gov This method offers flexibility, as the aziridine precursor can be synthesized through various classical routes.
The acylation can be carried out using standard acetylating agents like acetic anhydride (B1165640) or acetyl chloride. cdnsciencepub.com For instance, the reaction of 2-benzylaziridine (B81543) with acetic anhydride in the presence of a base like sodium hydride affords the corresponding N-acetylaziridine in high yield. cdnsciencepub.com However, the use of acetyl chloride can sometimes lead to undesired side products. cdnsciencepub.com
An alternative and often more efficient method involves the use of acyl imidazolides. cdnsciencepub.com Carboxylic acids can be converted to their corresponding acyl imidazolides, which then react cleanly and quantitatively with the aziridine to yield the N-acyl aziridine. cdnsciencepub.com This method is applicable to a wide range of carboxylic acids, including sterically hindered ones. cdnsciencepub.com
Another strategy for preparing N-acylaziridines involves the deprotection of N-tosylaziridines followed by reacylation. acs.orgnih.gov While the deprotection step can sometimes result in moderate yields, the subsequent acylation with N-hydroxysuccinimide derivatives is typically highly efficient and proceeds with retention of stereochemistry. acs.orgnih.gov
| Acylating Agent | Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Base (e.g., NaH) | High yield | Potential for side reactions |
| Acetyl Chloride | Base | Readily available | Can lead to complex mixtures cdnsciencepub.com |
| Acyl Imidazolides | THF | Quantitative yield, general applicability cdnsciencepub.com | Requires pre-formation of the imidazolide |
| N-Hydroxysuccinimide Esters | - | Highly efficient, stereoretentive acs.orgnih.gov | Requires deprotection of a precursor |
One such approach involves the reaction of imines with a suitable C1 source in the presence of an acylating agent. While not explicitly detailed for 1-(2-Phenylaziridin-1-yl)ethanone in the provided context, the general principle of tandem reactions allows for the in-situ formation and acylation of the aziridine.
A conceptually related strategy is the direct N-H or N-Me aziridination of olefins using O-arylsulfonyl hydroxylamines, catalyzed by iron(II). researchgate.net While this method does not directly yield N-acyl aziridines, it points towards the development of catalytic systems that could potentially incorporate an acyl group transfer.
The development of direct and stereoselective methods for the synthesis of N-acyl aziridines remains an active area of research, driven by the importance of these compounds as versatile synthetic intermediates.
Asymmetric Synthesis of Chiral 2-Phenylaziridine Scaffolds
The creation of chiral aziridines, particularly those with a phenyl group at the 2-position, is a key focus in asymmetric synthesis. The stereochemistry of these molecules is crucial for their application in the synthesis of enantiomerically pure target compounds. mdpi.com Various strategies have been developed to control the stereochemical outcome of aziridination reactions.
Enantioselective Aziridination Methodologies
Enantioselective aziridination reactions aim to produce one enantiomer of a chiral aziridine in excess. This is often achieved through the use of chiral catalysts that create a chiral environment around the reactants, influencing the stereochemical course of the reaction.
One prominent approach involves the copper-catalyzed aziridination of styrene using a nitrene precursor in the presence of a chiral ligand. For instance, the combination of copper(II) triflate and a chiral bis-oxazoline ligand has been used to catalyze the reaction between [N-(4-nitrobenzenesulfonyl)imino]phenyliodinane and styrene, yielding the corresponding N-sulfonylated 2-phenylaziridine. nih.gov It was observed that the product's enantiomeric excess could be significantly influenced by the workup procedure, highlighting the importance of careful analytical methods in assessing enantioselectivity. nih.gov
Rhodium catalysts have also proven effective. A planar chiral rhodium(III) indenyl catalyst has been reported for the enantioselective aziridination of unactivated terminal alkenes. nih.govacs.org This method is notable for its broad substrate scope and high enantioselectivities, with computational studies suggesting that the enantioselectivity arises from steric clashes in the transition state. nih.govacs.org Furthermore, chiral dirhodium(II) tetracarboxylate catalysts have been employed for the asymmetric aziridination of styrenes. nih.gov
Iron-based catalysts have also been explored for the aziridination of styrene derivatives. mdpi.com For example, a nonheme iron(II) complex can catalyze the reaction with PhINTs (tosyliminoiodobenzene), although this can sometimes lead to a mixture of aziridine and epoxide products. mdpi.com The selectivity of these reactions can be influenced by the solvent and the electronic properties of the substituents on the styrene. mdpi.com
Table 1: Examples of Enantioselective Aziridination of Styrene
| Catalyst System | Nitrene Source | Ligand | Product Configuration | Reference |
| Copper(II) triflate | [N-(4-nitrobenzenesulfonyl)imino]phenyliodinane | S,S-2,2'-isopropylidene-bis(4-phenyl-2-oxazoline) | Predominantly R | nih.gov |
| Planar chiral Rh(III) indenyl catalyst | Hydroxylamine derivative | --- | (S)-aziridine favored | nih.govacs.org |
| (Salen)manganese(III) complex | PhI=NTs | Newly designed salen ligand | (S)-[1-(4-methylphenyl)sulfonyl]-2-phenylaziridine | acs.org |
Diastereoselective Approaches to 2-Phenylaziridine Derivatives
Diastereoselective synthesis focuses on controlling the formation of diastereomers when a new stereocenter is created in a molecule that already contains one or more stereocenters. In the context of 2-phenylaziridines, this often involves the reaction of a chiral reagent with a prochiral alkene.
The reaction of (S)-3-acetoxyamino-2-[1-(t-butyldimethylsilyloxy)ethyl]quinazolin-4(3H)-one with various β-substituted styrenes provides a diastereoselective route to the corresponding aziridines. researchgate.net The diastereoselectivity of this reaction was found to increase with the electron-withdrawing nature of the substituent on the styrene. researchgate.net
Another approach involves the reduction of ketoximes. For example, the reduction of dibenzyl ketoxime can produce cis-2-benzyl-3-phenylaziridine. orgsyn.org This method is part of a broader strategy for synthesizing aziridines from ketoximes and their derivatives that possess an aromatic ring in a specific position relative to the oximino group. orgsyn.org
The reaction between 2-phenylaziridines and 3-halogenocyclohex-2-enones has also been investigated. While the reaction of 2-phenylaziridine with 3-chlorocyclohex-2-enone primarily leads to a ring-opened product, the reaction of 2-benzyl-3-phenylaziridine (B155683) with 2-chlorocyclohex-2-enone yields the expected 3-aziridinylcyclohex-2-enone. rsc.org
Chiral Auxiliary-Based Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. sigmaaldrich.com This strategy is widely used in the asymmetric synthesis of various compounds, including aziridines.
(S)-1-Phenylethylamine is a common chiral auxiliary that has been used in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org In the synthesis of 2-phenylaziridine derivatives, a chiral auxiliary can be attached to the nitrogen atom to direct the stereochemistry of the aziridination reaction. For example, N-(1-phenylethyl)aziridine-2-carboxylates serve as valuable chirons, combining a chiral synthon with a chiral auxiliary. nih.gov
The addition of chloromethyllithium to an imine derived from 2-pyridinecarboxaldehyde (B72084) and (S)-valinol (protected as its O-trimethylsilyl ether) provides a good yield and diastereoselectivity of the corresponding 1,2-disubstituted aziridine. nih.gov The (S)-valinol moiety acts as a chiral auxiliary, directing the addition of the chloromethyl group.
Iron-catalyzed aziridination reactions in the presence of chiral ligands have also been shown to achieve asymmetric induction. mdpi.com
Advanced Synthetic Methodologies
Recent advancements in synthetic chemistry have led to the development of novel methodologies that offer advantages such as increased efficiency, safety, and scalability. Flow chemistry and photochemical methods are two such areas that have been successfully applied to the synthesis of aziridines.
Flow Chemistry Protocols for Aziridine Synthesis
Flow chemistry involves performing chemical reactions in a continuous-flow reactor rather than in a batch-wise fashion. This technology offers several benefits, including precise control over reaction parameters, enhanced safety, and the potential for automated, scalable production. chemistryviews.org
A flow microreactor has been utilized for the synthesis of tetrahydroisoquinoline derivatives from aziridine precursors. chemistryviews.org The precise temperature control afforded by the flow system was crucial for selectively forming either functionalized aziridines at lower temperatures or the rearranged tetrahydroisoquinoline products at higher temperatures. chemistryviews.org
Continuous-flow synthesis has also been applied to the preparation of bicyclic vinyl aziridines from the photochemical reaction of pyridinium (B92312) salts. researchgate.net This flow method demonstrated higher productivity compared to traditional batch methods and enabled gram-scale production. researchgate.net The resulting bicyclic aziridines can be further functionalized through nucleophilic ring-opening reactions. researchgate.net
Photochemical and Photocatalytic Routes to Aziridines
Photochemical and photocatalytic methods utilize light to initiate chemical reactions. These approaches often proceed under mild conditions and can provide access to reactive intermediates that are difficult to generate thermally. researchgate.net
Visible-light-mediated aziridination of alkenes has been achieved using azoxy-triazenes as nitrogen atom sources. chemrxiv.orgacs.orgnih.gov This method is advantageous as it does not require external oxidants or precious transition metal catalysts. chemrxiv.orgacs.orgnih.gov Mechanistic studies suggest the formation of a free singlet nitrene upon photofragmentation of the azoxy-triazene. acs.org
The photolysis of a platinum(II) azide (B81097) in the presence of styrenes has been shown to lead to the dissociative imination of the olefin, involving C=C bond cleavage. nih.gov This reaction proceeds through a metallonitrene intermediate and a subsequent radical chain mechanism. nih.gov
Photocatalytic methods have also been developed for the synthesis of imidazopyridines, which can be seen as structural analogs or can be synthesized from precursors that could also lead to aziridines. mdpi.com For instance, visible-light-induced C-H difluoroacetylation of imidazo[1,2-a]pyridines has been reported. mdpi.com Solar photochemistry, using facilities like the PROPHIS solar reactor, has been explored for large-scale photochemical transformations, including the synthesis of pyridine (B92270) derivatives. researchgate.net
Chemical Reactivity and Transformation Pathways of 1 2 Phenylaziridin 1 Yl Ethanone
Nucleophilic Ring-Opening Reactions
The strained three-membered ring of 1-(2-phenylaziridin-1-yl)ethanone, activated by the electron-withdrawing acetyl group, is prone to nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, leading to predictable regiochemical and stereochemical outcomes. The nature of the nucleophile and the reaction conditions, particularly the use of Lewis acids, can significantly influence the reaction pathway and efficiency.
Regioselective and Stereospecific Ring Opening with Heteroatomic Nucleophiles (e.g., Alcohols, Amines)
The reaction of N-acyl aziridines with heteroatomic nucleophiles such as alcohols and amines is a well-established method for the synthesis of β-amino ethers and 1,2-diamines. nih.govrsc.org For 1-(2-phenylaziridin-1-yl)ethanone, these reactions are highly regioselective. Nucleophilic attack occurs preferentially at the less sterically hindered, non-benzylic carbon (C3), leading to the cleavage of the C3-N bond. dicp.ac.cn This regioselectivity is a hallmark of Sₙ2 reactions on activated aziridines.
When chiral 2-phenylaziridines are used, the ring-opening proceeds with inversion of stereochemistry at the center of attack, consistent with an Sₙ2 pathway. For example, the reaction of chiral 2-phenyl-N-tosylaziridine (a close analogue of the N-acetyl compound) with various alcohols produces the corresponding nonracemic 1,2-amino ethers in excellent yields. iitk.ac.in While many of these reactions are promoted by Lewis acids, catalyst- and solvent-free conditions have also been developed for the addition of amines to N-tosyl aziridines, highlighting the intrinsic reactivity of the activated ring system. rsc.org A plausible mechanism involves hydrogen bonding between the amine and the aziridine (B145994), facilitating proton transfer and subsequent ring opening. rsc.org
Table 1: Ring Opening of Activated 2-Phenylaziridines with Heteroatomic Nucleophiles
| Nucleophile | Activating Group | Product Type | Key Features |
|---|---|---|---|
| Alcohols | N-Tosyl | β-Amino Ethers | High regioselectivity (attack at C3); Sₙ2 pathway; Stereospecific (inversion of configuration). iitk.ac.in |
| Amines | N-Tosyl | Vicinal Diamines | High regioselectivity; Can proceed under catalyst- and solvent-free conditions. rsc.org |
Carbon Nucleophile and Organometallic Reagent Reactivity
The activated aziridine ring of 1-(2-phenylaziridin-1-yl)ethanone is also susceptible to attack by carbon-based nucleophiles, including organometallic reagents and stabilized carbanions like Wittig reagents. These reactions are crucial for forming new carbon-carbon bonds.
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are powerful nucleophiles that can open the aziridine ring. ucalgary.calibretexts.org The reaction involves the nucleophilic addition of the carbanionic carbon of the organometallic species to one of the aziridine ring carbons. libretexts.orglibretexts.org For N-acyl aziridines, this attack typically occurs at the less substituted carbon. For instance, Grignard reagents have been used to introduce alkyl chains in the synthesis of complex molecules starting from N-(1-phenylethyl)aziridine-2-carboxylates. nih.gov Similarly, transition-metal-catalyzed cross-coupling reactions with organozinc reagents can lead to the cleavage of either the benzylic or the less substituted C-N bond, depending on the specific catalytic system. dicp.ac.cn
Carbonyl-stabilized Wittig reagents have been shown to effectively open N-acyl aziridine-2-carboxylate (B8329488) esters. The reaction proceeds via nucleophilic attack at the C3 position, cleaving the C3-N bond to furnish a stable phosphorus ylide. This intermediate can then react with carbonyl compounds, providing an efficient route to optically pure unsaturated amino acids. psu.edu
Lewis Acid-Mediated Ring-Opening Pathways
Lewis acids play a pivotal role in activating the aziridine ring, enhancing its electrophilicity and facilitating ring-opening by even weak nucleophiles. iitk.ac.innih.govresearchgate.net The Lewis acid coordinates to the nitrogen or, more commonly, the carbonyl oxygen of the N-acetyl group. This coordination polarizes the C-N bonds of the aziridine, making the ring carbons more susceptible to nucleophilic attack.
BF₃·OEt₂ is a commonly used Lewis acid for this purpose. acs.org For example, in the reaction of N-tosyl hydrazones with N-tosylaziridines, BF₃·OEt₂ activates the aziridine, allowing the hydrazone to act as a nucleophile and effect a regioselective ring opening at the benzylic position. acs.org Similarly, copper(II) triflate (Cu(OTf)₂) has been shown to mediate the highly regioselective Sₙ2-type ring-opening of 2-phenyl-N-tosylaziridine with alcohols. iitk.ac.in An interesting and unprecedented Lewis acid-catalyzed ring-opening of N-(aziridin-2-ylmethylene)hydrazines involves a highly regioselective cleavage of the C-N bond accompanied by a 1,2-migration of a substituent, leading to functionalized enamines. nih.gov The choice of Lewis acid can be critical for achieving high yields and selectivities in these transformations. nih.govresearchgate.net
Radical Ring-Opening of N-Acyl Aziridines
In addition to nucleophilic pathways, N-acyl aziridines can undergo ring-opening via radical intermediates. This mode of reactivity offers complementary regioselectivity compared to standard Sₙ2 reactions. A notable example is the titanocene-catalyzed radical opening of N-acylated aziridines. dicp.ac.cn In this process, electron transfer from a titanocene(III) complex to the N-acyl aziridine generates a radical intermediate that opens regioselectively to form the more substituted radical (i.e., the benzylic radical in the case of a 2-phenylaziridine). dicp.ac.cn This contrasts with nucleophilic openings, which typically occur at the less substituted carbon. dicp.ac.cn This method is effective for constructing quaternary carbon centers and has been applied in conjugate additions, reductions, and cyclizations. dicp.ac.cn
Another approach involves the generation of aziridine N-carbonyl radicals from corresponding S-oxalyl xanthates. rsc.orgrsc.org Upon irradiation, these precursors generate radicals that can undergo ring opening to produce 2-isocyanato radicals, which can be trapped by external olefins. rsc.orgrsc.org These radical-based methods provide alternative strategies for cleaving the aziridine ring and forming new bonds.
Cycloaddition Reactions via Azomethine Ylide Formation
Beyond ring-opening reactions with external nucleophiles, 1-(2-phenylaziridin-1-yl)ethanone can serve as a precursor to reactive intermediates known as azomethine ylides. These 1,3-dipoles are highly valuable in synthesis, particularly for the construction of five-membered nitrogen-containing heterocycles through [3+2] cycloaddition reactions. nih.govwikipedia.orgnih.gov
Thermal and Photochemical Generation of Azomethine Ylides
Azomethine ylides can be generated from aziridines through either thermal or photochemical electrocyclic ring-opening of the C-C bond of the aziridine ring. nih.govwikipedia.org The stereochemistry of this ring-opening process is governed by the Woodward-Hoffmann rules: the thermal reaction proceeds via a conrotatory opening, while the photochemical reaction is disrotatory. wikipedia.orgmdpi.com
For an aziridine like 1-(2-phenylaziridin-1-yl)ethanone, thermal activation would lead to an equilibrium between different stereoisomeric azomethine ylides. mdpi.com These ylides, which are typically generated in situ due to their high reactivity, can be trapped by a suitable dipolarophile, such as an alkene or an aldehyde, to form pyrrolidine (B122466) or oxazolidine (B1195125) rings, respectively. nih.govwikipedia.orgmdpi.com The [3+2] cycloaddition reaction is a concerted, stereospecific process that allows for the creation of multiple new stereocenters in a single step. wikipedia.orgnih.gov For example, the thermolysis of various N-acyl or N-aryl aziridines in the presence of aldehydes leads to the formation of oxazolidine derivatives. nih.govmdpi.com Photochemical methods, including the photodecarboxylation of phthalimide (B116566) derivatives of α-amino acids, also provide access to azomethine ylides for cycloaddition reactions. beilstein-journals.org
Table 2: Generation and Reaction of Azomethine Ylides from Aziridines
| Generation Method | Stereochemistry of Ring Opening | Intermediate | Subsequent Reaction | Product |
|---|---|---|---|---|
| Thermal | Conrotatory wikipedia.orgmdpi.com | Azomethine Ylide | [3+2] Cycloaddition with alkenes/aldehydes | Pyrrolidines/Oxazolidines nih.govwikipedia.org |
| Photochemical | Disrotatory wikipedia.org | Azomethine Ylide | [3+2] Cycloaddition with dipolarophiles | Five-membered heterocycles wikipedia.orgbeilstein-journals.org |
1,3-Dipolar Cycloadditions with Various Dipolarophiles
The thermal or photochemical cleavage of the carbon-carbon bond of the aziridine ring in 1-(2-phenylaziridin-1-yl)ethanone generates a highly reactive azomethine ylide. This intermediate can readily participate in [3+2] cycloaddition reactions with a wide array of dipolarophiles. doi.org These reactions are powerful tools for the construction of five-membered nitrogen-containing heterocycles, often with a high degree of stereocontrol. doi.orgnih.gov The versatility of this approach lies in the broad scope of dipolarophiles that can be employed, leading to a diverse range of complex molecular architectures.
The choice of dipolarophile is a critical factor that can control the regioselectivity of the cycloaddition, enabling the divergent synthesis of functionalized N-fused pyrrolidinyl spirooxindoles. nih.gov Both electronic and steric properties of the reactants influence the regio- and stereochemical outcome of these cycloadditions. doi.org
Common classes of dipolarophiles that have been successfully utilized in reactions with azomethine ylides generated from aziridines include:
Alkenes and Alkynes: Electron-deficient alkenes and alkynes are particularly effective dipolarophiles, readily reacting with the azomethine ylide to form highly substituted pyrrolidine and dihydropyrrole rings, respectively. nsc.ru
Carbonyl and Thiocarbonyl Compounds: Aldehydes, ketones, and thioketones can also act as dipolarophiles, leading to the formation of oxazolidine and thiazolidine (B150603) derivatives. nih.govnsc.ru The reaction with carbonyl compounds is a well-established method for the synthesis of oxazolidines. nih.gov
Imines and Other Heterocumulenes: Imines, isocyanates, and isothiocyanates are also suitable partners in these cycloadditions, providing access to imidazolidines and other related five-membered heterocycles. nih.gov
The reaction conditions, including solvent and temperature, can also play a significant role in the efficiency and selectivity of the cycloaddition process. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloadditions with Various Dipolarophiles
| Dipolarophile Category | Specific Example | Product Type |
| Alkenes | Methylene Indolinones | N-fused Pyrrolidinyl-dispirooxindoles |
| Alkenes | 1,4-Enedione Derivatives | Functionalized Pyrrolidines |
| Carbonyl Compounds | Aldehydes (e.g., Benzaldehyde) | Oxazolidines |
| Anhydrides | Maleic Anhydride (B1165640) | Fused Pyrrolidine Systems |
This table provides a summary of dipolarophile classes and the resulting heterocyclic products from 1,3-dipolar cycloaddition reactions.
Photocatalytic Generation and Cycloadditions
Visible-light photocatalysis has emerged as a powerful and sustainable method for initiating chemical transformations. nih.gov In the context of 1-(2-phenylaziridin-1-yl)ethanone, photocatalysis can be employed to generate the key azomethine ylide intermediate under mild conditions. This approach often utilizes a photosensitizer, such as Ru(bipy)₃Cl₂, which, upon irradiation with visible light, can facilitate the necessary electron transfer processes to induce ring opening of the aziridine. nih.gov
The photogenerated azomethine ylide can then undergo cycloaddition reactions with various dipolarophiles, similar to the thermally induced pathways. The use of photocatalysis offers several advantages, including:
Mild Reaction Conditions: Reactions can often be carried out at room temperature, avoiding the need for high temperatures that can sometimes lead to side reactions or decomposition of sensitive substrates.
High Efficiency: Photocatalytic processes can be highly efficient, leading to rapid and high-yielding cycloadditions. nih.gov
Sustainable Energy Source: The use of visible light, including incident sunlight, as the energy source makes this a more environmentally friendly approach. nih.gov
This method has been successfully applied to a variety of enone cycloadditions, demonstrating excellent diastereoselectivity in the formation of the resulting cyclobutane (B1203170) products. nih.gov The proposed mechanism involves the photocatalyst promoting a one-electron reduction of the substrate, which then undergoes a radical anion cycloaddition. nih.gov
Ring Expansion Reactions to Nitrogen-Containing Heterocycles
The strained three-membered ring of 1-(2-phenylaziridin-1-yl)ethanone makes it a versatile precursor for the synthesis of larger, more complex nitrogen-containing heterocyclic systems through ring expansion reactions. These transformations typically involve the cleavage of one of the aziridine bonds followed by the incorporation of new atoms to form a larger ring.
Synthesis of Pyrrolidine Derivatives
Pyrrolidines are a common and important class of nitrogen heterocycles found in many natural products and pharmaceuticals. nih.govnih.govnih.gov Ring expansion of 1-(2-phenylaziridin-1-yl)ethanone and related aziridines provides a direct route to substituted pyrrolidine derivatives. One common strategy involves the reaction of the aziridine-derived azomethine ylide with a suitable two-carbon component.
For instance, the [3+2] cycloaddition reaction with electron-deficient alkenes is a primary method for constructing the pyrrolidine ring system. doi.org This approach allows for the introduction of a wide range of substituents onto the pyrrolidine core, leading to a high degree of molecular diversity. google.comgoogle.com
Formation of Piperidine (B6355638) and Isoquinoline Systems
While less common than the formation of five-membered rings, ring expansion reactions that lead to six-membered heterocycles like piperidines and isoquinolines are also possible. These transformations often proceed through more complex multi-step sequences or via rearrangement pathways. The specific reaction conditions and the nature of the reactants play a crucial role in directing the reaction towards the formation of these larger ring systems.
Access to Other Heterocyclic Architectures (e.g., Imidazoles, Oxazolines)
The reactivity of 1-(2-phenylaziridin-1-yl)ethanone extends to the synthesis of other important heterocyclic scaffolds.
Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through multi-step sequences that may involve the initial aziridine ring opening followed by condensation and cyclization reactions with appropriate reagents. For example, derivatives of 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone have been synthesized and evaluated for their biological activities. nih.gov
Oxazolines (and Oxazolidines): As previously mentioned in the context of 1,3-dipolar cycloadditions, the reaction of the azomethine ylide derived from 1-(2-phenylaziridin-1-yl)ethanone with carbonyl compounds is a direct route to oxazolidines. nih.gov Oxazolines, which are the oxidized form of oxazolidines, can be accessed through subsequent chemical transformations.
Rearrangement Reactions
Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton or the position of functional groups within a molecule is altered. wiley-vch.dewikipedia.org 1-(2-Phenylaziridin-1-yl)ethanone and related aziridines can undergo various rearrangement reactions, often driven by the release of ring strain and the formation of more stable products.
These rearrangements can be initiated by heat, light, or chemical reagents. The specific type of rearrangement depends on the substitution pattern of the aziridine and the reaction conditions. Common rearrangement pathways for related systems include:
nih.govwiley-vch.de-Shifts: These rearrangements involve the migration of a substituent from one atom to an adjacent atom. wikipedia.org In the context of intermediates derived from aziridines, such as oxonium ylides, both nih.govwiley-vch.de- and nih.govnih.gov-rearrangements can occur, sometimes competitively. nih.gov The mechanism of these shifts can be complex, potentially involving either concerted or stepwise pathways. nih.gov
Sulfone-Mediated Rearrangements: In systems containing a sulfone group, 1,2-sulfone rearrangements can be promoted by various catalysts. rsc.org
The driving force for these rearrangements is typically the formation of a more stable intermediate, such as a tertiary carbocation over a secondary one. wikipedia.org These reactions are fundamental in organic synthesis for constructing complex molecular frameworks from simpler precursors.
Acid-Catalyzed Isomerizations and Rearrangements
The presence of an acid catalyst significantly influences the reactivity of 1-(2-phenylaziridin-1-yl)ethanone, primarily through the protonation of the aziridine nitrogen or the carbonyl oxygen. This activation facilitates ring-opening and subsequent rearrangement or isomerization reactions.
Research has shown that the acid-catalyzed isomerization of 1-acyl-2-phenylaziridines can lead to the formation of five-membered heterocyclic rings. doi.org The reaction proceeds via protonation of the aziridine, followed by nucleophilic attack. The regioselectivity of the ring-opening is a critical aspect of these transformations. In the case of 1-(2-phenylaziridin-1-yl)ethanone, the phenyl group at the C2 position can stabilize a positive charge, favoring cleavage of the C2-N bond.
Under acidic conditions, 1-(2-phenylaziridin-1-yl)ethanone can undergo ring-opening followed by cyclization to yield oxazoline (B21484) derivatives. The reaction is initiated by protonation, which makes the aziridine ring more susceptible to nucleophilic attack. Intramolecular attack by the carbonyl oxygen leads to the formation of a five-membered ring.
Furthermore, studies on related N-acyl aziridines have demonstrated that treatment with Lewis acids such as titanium tetrachloride (TiCl₄) can induce ring-opening to form β-phenethylamine derivatives through the intermediacy of a phenonium ion. nih.gov This pathway highlights the influence of the phenyl substituent in directing the outcome of the reaction. A one-pot acid-catalyzed ring-opening/cyclization/oxidation cascade reaction of aziridines with N-tosylhydrazones has also been reported to produce 1,2,4-triazines, showcasing the versatility of acid-catalyzed transformations of aziridines. acs.org
The table below summarizes representative acid-catalyzed reactions of N-acyl aziridines, providing a model for the expected reactivity of 1-(2-phenylaziridin-1-yl)ethanone.
| Catalyst | Reactant(s) | Product(s) | Reaction Type | Reference |
| Acid | 1-Carbamoyl-2-phenylaziridine | Isomeric five-membered rings | Isomerization | doi.org |
| TBD | N-Tosylaziridine, Acetic anhydride | β-Amino ester | Ring-opening | nih.gov |
| TiCl₄ | N-Acyl-2,3-disubstituted aziridine | β-Phenethylamine derivative | Ring-opening | nih.gov |
| BF₃·OEt₂ | Phenylaziridine, N-Tosylhydrazone | Aminohydrazone | Ring-opening | acs.org |
Photochemical Rearrangements
The photochemical behavior of aziridines, particularly N-acyl derivatives, involves the absorption of light to reach an excited state, which can then undergo various rearrangements. For 1-(2-phenylaziridin-1-yl)ethanone, the presence of the phenyl and acetyl chromophores influences its photochemical reactivity.
In a general sense, photochemical reactions of aziridines can lead to the cleavage of the C-C or C-N bonds of the strained ring. The resulting reactive intermediates, such as diradicals or ylides, can then rearrange to form a variety of products. baranlab.org The specific outcome of the photoreaction is often dependent on the substitution pattern of the aziridine and the reaction conditions, including the wavelength of light and the presence of sensitizers.
For related systems like phenylazopyridines, photochemical irradiation can induce trans-cis isomerization. mdpi.com While not a direct analogue, this illustrates the general principle of photo-induced geometric changes in molecules containing aromatic and nitrogen-containing rings. The photochemical rearrangement of chiral oxaziridines to synthesize chiral lactams has also been documented, showcasing a ring-expansion reaction under photochemical conditions. researchgate.net
Detailed studies specifically on the photochemical rearrangements of 1-(2-phenylaziridin-1-yl)ethanone are not extensively reported in the literature. However, based on the known reactivity of related compounds, it is plausible that irradiation could lead to the formation of azomethine ylides, which could then participate in cycloaddition reactions or rearrange to form other heterocyclic structures.
The following table outlines general photochemical transformations of related nitrogen-containing heterocycles.
| Substrate Type | Transformation | Product Type | General Observation | Reference |
| Aziridines | C-C or C-N bond cleavage | Diradicals, Ylides | Formation of reactive intermediates | baranlab.org |
| Phenylazopyridines | Trans-cis isomerization | Geometric isomers | Reversible photo-switching | mdpi.com |
| Chiral Oxaziridines | Ring expansion | Chiral Lactams | Synthesis of larger ring systems | researchgate.net |
Transition Metal-Catalyzed Transformations
Transition metals play a pivotal role in mediating a wide array of transformations involving 1-(2-phenylaziridin-1-yl)ethanone and related N-acyl aziridines. These catalysts can activate the strained ring, leading to various cross-coupling and cycloaddition reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions. In the context of 1-(2-phenylaziridin-1-yl)ethanone, palladium catalysis can be employed for C-N and C-C bond formation. While specific studies on this exact substrate are limited, research on related systems provides significant insights.
Palladium-catalyzed cross-coupling reactions of aryl chlorides using a pre-milled palladium acetate (B1210297) and XPhos catalyst system have been developed for Stille reactions. researchgate.net Furthermore, a general method for the palladium-catalyzed cross-coupling of cyclopropenyl esters with Csp² iodides has been reported, demonstrating the versatility of palladium in activating strained rings. rsc.org The ubiquitous 'Pd(OAc)₂'/2PPh₃ catalyst system has been shown to form a dinuclear Pd(I) complex, which is an important entry point into catalytically competent cyclic Pd₃ clusters for cross-coupling reactions. rsc.org
The palladium-catalyzed acetylation of arenes using acetyltrimethylsilane (B79254) provides a method for introducing an acetyl group, a reaction of relevance to the synthesis of the title compound's analogues. nih.gov Palladium(II) complexes have also been used as pre-catalysts for the cross-coupling reactions between furanyl or thiofuranyl derivatives and arylbromides via C–H activation. mdpi.com
The table below presents examples of palladium-catalyzed reactions relevant to the reactivity of N-acyl aziridines.
| Catalyst System | Reactants | Product Type | Reaction Type | Reference |
| Pd(OAc)₂ / XPhos | Aryl chloride, Tributylarylstannane | Biaryl compound | Stille Cross-Coupling | researchgate.net |
| Pd(OAc)₂ / PPh₃ | Cyclopropenyl ester, Csp² iodide | Substituted cyclopropene | Cross-Coupling | rsc.org |
| Pd(OAc)₂ / 2PPh₃ | - | Dinuclear Pd(I) complex | Catalyst Formation | rsc.org |
| Pd(0) | Aryl bromide, Acetyltrimethylsilane | Aryl methyl ketone | Acetylation | nih.gov |
| PEPPSI-type Pd(II) complexes | Furanyl/Thiofuranyl derivative, Aryl bromide | Heteroarylated arene | C-H Activation | mdpi.com |
Nickel-Catalyzed Reactions
Nickel catalysts offer a cost-effective and often complementary alternative to palladium for various organic transformations. Nickel-catalyzed reactions of 1-(2-phenylaziridin-1-yl)ethanone could involve C-H bond functionalization and cyclization reactions.
For instance, nickel(II) chloride has been shown to catalyze the ortho-C-H bond halogenation of anilides and N-aryl carbamates, providing a route to halogenated aromatic compounds. nih.gov This type of C-H functionalization could potentially be applied to the phenyl ring of 1-(2-phenylaziridin-1-yl)ethanone.
In the context of cyclization reactions, nickel-catalyzed enantioselective reductive arylative cyclization and enantiospecific reductive alkylative cyclization of 1,6-enynes have been developed to produce six-membered carbo- and heterocycles. nih.gov While not a direct reaction of the aziridine ring itself, it showcases the capability of nickel to construct complex cyclic systems.
The development of air-stable nickel(II) precatalysts of the form L₂Ni(aryl)X has provided a practical entry into homogeneous nickel(0) catalysts for a wide variety of transformations. capes.gov.br
The following table summarizes representative nickel-catalyzed reactions that suggest potential transformation pathways for 1-(2-phenylaziridin-1-yl)ethanone.
| Catalyst | Reactants | Product Type | Reaction Type | Reference |
| NiCl₂·6H₂O | Anilide/N-aryl carbamate, N-halosuccinimide | 2-Haloanilide/carbamate | C-H Halogenation | nih.gov |
| Ni(OTf)₂ / (S)-ⁱPr-NeoPhox | 1,6-enyne, Aryl iodide | Tetrahydropyridine | Reductive Arylative Cyclization | nih.gov |
| L₂Ni(aryl)X | - | Homogeneous Nickel(0) catalyst | Precatalyst Activation | capes.gov.br |
Copper-Catalyzed Processes
Copper catalysts are known for their utility in a variety of coupling and cyclization reactions, often under milder conditions than palladium or nickel. For 1-(2-phenylaziridin-1-yl)ethanone, copper-catalyzed processes could involve C-H activation and dearomatization reactions.
An efficient copper-catalyzed direct ortho-acyloxylation of 2-phenylpyridine (B120327) with carboxylic acids using oxygen as an oxidant has been developed. nih.gov This reaction, which proceeds via C-H activation, could potentially be applied to the phenyl ring of the title compound.
Copper-catalyzed dearomative alkynylation of pyridines has been reported with excellent regio- and enantioselectivities, yielding synthetically valuable enantioenriched 2-alkynyl-1,2-dihydropyridines. nih.gov This demonstrates the ability of copper to mediate additions to aromatic nitrogen heterocycles.
Furthermore, copper-catalyzed ring-opening reactions of alkyl aziridines with bis(pinacolato)diboron (B136004) have been studied, providing a route to β-aminoboronates. mdpi.com This highlights the potential for copper to mediate the nucleophilic ring-opening of the aziridine in 1-(2-phenylaziridin-1-yl)ethanone.
The table below provides examples of copper-catalyzed reactions that are relevant to the potential reactivity of 1-(2-phenylaziridin-1-yl)ethanone.
| Catalyst System | Reactants | Product Type | Reaction Type | Reference |
| Cu(OAc)₂ | 2-Phenylpyridine, Carboxylic acid | o-Acyloxylated 2-phenylpyridine | C-H Acyloxylation | nih.gov |
| CuCl / StackPhos | Pyridine (B92270), Terminal alkyne, Methyl chloroformate | 2-Alkynyl-1,2-dihydropyridine | Dearomative Alkynylation | nih.gov |
| Copper catalyst | Alkyl aziridine, Bis(pinacolato)diboron | β-Aminoboronate | Ring-Opening Borylation | mdpi.com |
Mechanistic and Computational Studies on 1 2 Phenylaziridin 1 Yl Ethanone Reactivity
Elucidation of Reaction Mechanisms
The strained three-membered ring of 1-(2-phenylaziridin-1-yl)ethanone is susceptible to ring-opening through several key mechanistic pathways. The specific pathway is often dictated by the reaction conditions, including the nature of the reactants, catalysts, and the presence of thermal or photochemical induction.
The activation of the aziridine (B145994) ring in N-acyl derivatives such as 1-(2-phenylaziridin-1-yl)ethanone can proceed through the formation of an aziridinium (B1262131) ion or an equivalent species. This activation is typically achieved by N-alkylation or by coordination with a Lewis acid. The resulting electrophilic aziridinium ion is highly susceptible to nucleophilic attack, leading to regioselective ring-opening.
For instance, the reaction of N-acylated aziridines with alkylating agents like methyl triflate (MeOTf) can generate an aziridinium ion intermediate. This intermediate then readily reacts with various nucleophiles, such as acetate (B1210297) or azide (B81097), to yield ring-opened products. nih.gov This alkylative aziridine ring-opening strategy provides a versatile route to N-alkylated amine derivatives with the concomitant introduction of a new functional group at either the α- or β-position of the original aziridine. nih.gov The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors within the aziridinium ion.
In some cases, the formation of an aziridinium-like intermediate is proposed even without an external alkylating agent. For example, in the presence of a nucleophile and a suitable solvent, the polarized C-N bond of the N-acylated aziridine can be sufficiently weakened to facilitate a nucleophilic ring-opening reaction that proceeds via a transition state with significant aziridinium ion character.
| Activating Agent | Nucleophile | Product Type | Reference |
| Methyl triflate | Acetate, Azide | N-methylated amino esters/azides | nih.gov |
| Allyl iodide/AgOTf | Acetate | N-allylated amino acetate | nih.gov |
| Lewis Acids | Various | Ring-opened products | nih.gov |
The involvement of radical intermediates in the ring-opening of N-acylaziridines has been well-documented, particularly in the presence of transition metal catalysts or radical initiators. These reactions often proceed via a single-electron transfer (SET) mechanism, leading to the formation of a radical anion which then undergoes ring-opening.
A notable example is the titanocene-catalyzed radical-radical ring-opening of N-acylated aziridines. mdpi.com This process involves the transfer of an electron from a titanocene(III) complex to the N-acylaziridine, which triggers a concerted ring-opening to form a more substituted and stable radical intermediate. mdpi.com This radical can then participate in various transformations, including conjugate additions and cyclizations. mdpi.com
Furthermore, Ti-catalyzed formal [3+2] cycloadditions of N-acylaziridines with alkenes have been shown to proceed through a redox-relay mechanism involving radical intermediates. acs.org This method allows for the efficient synthesis of pyrrolidines, which are important structural motifs in many bioactive molecules. acs.org The generation of aziridine N-carbonyl radicals through methods such as the irradiation of S-oxalyl xanthates also leads to ring-opening, forming 2-isocyanato radicals that can be trapped by external olefins. rsc.org The regiochemistry of the ring-opening of 2-aziridinylmethyl radicals is influenced by the substituents on the ring, leading to either C-N or C-C bond cleavage. capes.gov.br
| Method | Intermediate | Subsequent Reaction | Reference |
| Titanocene catalysis | Carbon-centered radical | Conjugate addition, cyclization | mdpi.com |
| Ti-catalyzed redox-relay | Radical intermediates | [3+2] Cycloaddition with alkenes | acs.org |
| Irradiation of S-oxalyl xanthates | Aziridine N-carbonyl radical, 2-isocyanato radical | Trapping by olefins | rsc.org |
Azomethine ylides are versatile 1,3-dipolar intermediates that can be readily generated from aziridines, including N-acyl derivatives like 1-(2-phenylaziridin-1-yl)ethanone, through thermal or photochemical electrocyclic ring-opening. wikipedia.orgpsu.edu These ylides are characterized as nitrogen-based 1,3-dipoles, with the positive charge on the nitrogen atom and the negative charge delocalized over the two carbon atoms. wikipedia.org
Once formed, azomethine ylides readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes and alkynes, to afford five-membered nitrogen-containing heterocycles like pyrrolidines and pyrrolines. wikipedia.orgnih.gov These reactions are often highly stereoselective and regioselective, providing a powerful tool for the construction of complex molecular architectures. wikipedia.orgresearchgate.net For instance, the thermal ring-opening of a benzhydryl-protected aziridine generates a trans-azomethine ylide that undergoes [3+2] cycloaddition with aldehydes to form oxazolidines. nih.gov
The geometry of the azomethine ylide, which can exist in different forms (e.g., W-shaped, U-shaped, S-shaped), plays a crucial role in determining the stereochemical outcome of the cycloaddition reaction. psu.edu The choice of solvent and the nature of the substituents on both the aziridine and the dipolarophile can influence the equilibrium between these different ylide conformations and thus the final product distribution.
Theoretical Approaches to Reaction Pathways
Computational chemistry provides invaluable tools for understanding the intricate details of reaction mechanisms, including the identification of transition states, the calculation of activation energies, and the prediction of stereochemical outcomes. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are two of the most powerful theoretical approaches applied to the study of 1-(2-phenylaziridin-1-yl)ethanone reactivity.
Density Functional Theory (DFT) has emerged as a robust method for investigating the reaction mechanisms of complex organic transformations. By calculating the potential energy surface of a reaction, DFT allows for the determination of the structures and energies of reactants, products, intermediates, and transition states. This information is crucial for constructing detailed reaction energy profiles and for discerning between different possible mechanistic pathways.
In the context of N-acylaziridine reactivity, DFT calculations have been employed to study the mechanisms of 1,3-dipolar cycloaddition reactions involving azomethine ylides. mdpi.com These studies can elucidate the role of catalysts, the influence of substituents, and the origins of regio- and stereoselectivity. For example, DFT calculations have been used to investigate the ability of a hydroxy group to activate a dipolar cycloaddition reaction by revealing the importance of hydrogen bonding in stabilizing the transition state. mdpi.com
Furthermore, computational studies using DFT have confirmed that the ring-opening of N-acylaziridines via electron transfer, a key step in many radical-mediated reactions, can proceed through a concerted mechanism. mdpi.com The calculated energy barriers for different pathways can help to explain experimentally observed product distributions and reaction rates.
Frontier Molecular Orbital (FMO) theory provides a qualitative yet powerful framework for understanding and predicting the regioselectivity and reactivity of pericyclic reactions, including the [3+2] cycloaddition of azomethine ylides. researchgate.net The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
In a typical [3+2] cycloaddition reaction involving an azomethine ylide derived from 1-(2-phenylaziridin-1-yl)ethanone, the azomethine ylide acts as the nucleophile and possesses the HOMO, while the dipolarophile is the electrophile and contributes the LUMO. wikipedia.org The regioselectivity of the reaction is determined by the relative sizes of the orbital coefficients at the reacting centers of the HOMO and LUMO. The interaction that leads to the largest stabilization, and thus the lowest activation energy, will be favored.
FMO analysis can successfully predict the favored regioisomer in these cycloadditions. For a given azomethine ylide, the distribution of the HOMO will be influenced by the substituents on the dipole. Similarly, the LUMO of the dipolarophile will be affected by its electron-withdrawing or electron-donating groups. By examining the orbital coefficients, one can predict which termini of the dipole and dipolarophile will preferentially form new bonds, thus explaining the observed regioselectivity. researchgate.netyoutube.com
Conformational Analysis of N-Acyl Aziridines and Reaction Intermediates
The reactivity and stereochemical fate of reactions involving 1-(2-phenylaziridin-1-yl)ethanone are intrinsically linked to its ground-state conformational preferences and the geometries of any high-energy intermediates. The presence of the N-acetyl group introduces the possibility of rotational isomers, or rotamers, arising from hindered rotation about the N-C(O) amide bond. This phenomenon is a well-established feature of amides and can significantly influence the steric and electronic environment of the aziridine ring.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the relative energies and populations of different conformers. For N-acyl aziridines, two principal planar conformers are considered: the s-trans and s-cis isomers, where the carbonyl group is oriented anti or syn, respectively, to the aziridine ring. The relative stability of these conformers is dictated by a delicate balance of steric repulsion and electronic interactions.
In the case of 1-(2-phenylaziridin-1-yl)ethanone, the phenyl substituent at the C2 position of the aziridine ring introduces further conformational complexity. The orientation of the phenyl group relative to the aziridine ring can influence the stability of the amide rotamers.
| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Key Interactions |
| s-trans | ~180° | Generally lower | Reduced steric hindrance between the acetyl methyl group and the aziridine ring. |
| s-cis | ~0° | Generally higher | Increased steric repulsion between the acetyl methyl group and the substituents on the aziridine ring. |
Table 1: Hypothetical Conformational Analysis Data for 1-(2-Phenylaziridin-1-yl)ethanone. This table illustrates the type of data obtained from computational studies. Actual values would require specific DFT calculations.
The energy barrier to rotation around the N-C(O) bond is typically significant enough to allow for the potential observation of distinct rotamers by spectroscopic techniques like Nuclear Magnetic Resonance (NMR) at low temperatures. The coalescence of signals at higher temperatures provides experimental evidence for this conformational dynamism. The preferred conformation in the ground state will directly impact the trajectory of an approaching nucleophile or the stereochemical course of a pericyclic reaction.
Furthermore, computational studies can model the structures of transient species such as aziridinium ions or ring-opened intermediates. The geometry of these intermediates is crucial in determining the final product distribution, particularly in reactions where stereoselectivity is a key consideration.
Stereochemical Control and Origins of Selectivity
The inherent strain of the aziridine ring in 1-(2-phenylaziridin-1-yl)ethanone makes it susceptible to nucleophilic ring-opening reactions. The stereochemical outcome of these reactions—enantioselectivity and diastereoselectivity—is a central theme in its chemistry, with significant implications for asymmetric synthesis.
Rationalization of Enantioselectivity and Diastereoselectivity
The stereoselectivity observed in reactions of 1-(2-phenylaziridin-1-yl)ethanone is a direct consequence of the energetic differences between diastereomeric transition states. The inherent chirality of the molecule, with a stereocenter at C2, means that reactions with achiral reagents can lead to diastereomeric products if a new stereocenter is formed.
In nucleophilic ring-opening reactions, the attack can, in principle, occur at either C2 or C3 of the aziridine ring. The regioselectivity is often dictated by electronic and steric factors. For N-acyl aziridines, nucleophilic attack is generally favored at the less substituted carbon (C3) via an S_N2 mechanism, leading to inversion of configuration at that center. Attack at the phenyl-substituted carbon (C2) is also possible and can proceed with either retention or inversion of configuration, depending on the reaction conditions and the nature of the nucleophile.
The diastereoselectivity of these reactions can be rationalized by considering the steric hindrance presented by the substituents on the aziridine ring in its preferred conformation. The approaching nucleophile will favor the trajectory that minimizes steric clashes with the phenyl and acetyl groups.
For example, in the ring-opening of a chiral, non-racemic sample of 1-(2-phenylaziridin-1-yl)ethanone, the diastereomeric ratio of the products will depend on the relative activation energies of the pathways leading to the different diastereomers. Computational modeling of these transition states can provide a quantitative understanding of the observed selectivity.
Influence of Chiral Catalysts and Ligands on Reaction Outcome
The use of chiral catalysts and ligands provides a powerful strategy for controlling the enantioselectivity of reactions involving 1-(2-phenylaziridin-1-yl)ethanone, particularly when starting from a racemic or achiral substrate. Chiral Lewis acids or Brønsted acids can coordinate to the carbonyl oxygen or the aziridine nitrogen, activating the ring towards nucleophilic attack and creating a chiral environment that differentiates between the two enantiomers of the substrate or the two faces of a prochiral nucleophile.
The catalyst-substrate complex adopts a specific, diastereomeric conformation that dictates the facial selectivity of the nucleophilic attack. The structure of the chiral ligand is paramount in creating a well-defined chiral pocket that effectively shields one face of the activated aziridine, leading to high enantiomeric excess (e.e.) in the product.
| Chiral Catalyst/Ligand System | Proposed Mode of Action | Typical Outcome |
| Chiral Lewis Acid (e.g., derived from Ti, Cu, or Sc) | Coordination to the carbonyl oxygen, enhancing the electrophilicity of the aziridine ring and creating a chiral pocket. | Enantioselective ring-opening with various nucleophiles. |
| Chiral Brønsted Acid (e.g., phosphoric acids) | Protonation of the aziridine nitrogen, followed by ion-pairing with the chiral counter-anion to direct the nucleophilic attack. | Enantioselective additions and rearrangements. |
| Chiral Organocatalyst (e.g., thioureas) | Activation of the aziridine through hydrogen bonding and directing the nucleophile. | Enantioselective transformations. |
Table 2: Influence of Chiral Catalysts on Reactions of N-Acyl Aziridines. This table provides a general overview; the specific effectiveness would depend on the reaction and substrate.
The rational design of chiral catalysts and ligands relies heavily on a deep understanding of the non-covalent interactions between the catalyst and the substrate. Computational studies are invaluable in this regard, allowing for the modeling of catalyst-substrate complexes and the transition states of the catalyzed reaction. This synergy between experimental and computational chemistry is crucial for the development of highly selective and efficient synthetic methodologies utilizing versatile building blocks like 1-(2-phenylaziridin-1-yl)ethanone.
Applications of 1 2 Phenylaziridin 1 Yl Ethanone in Advanced Organic Synthesis
Building Blocks for Complex Amine-Containing Structures
The inherent ring strain of the aziridine (B145994) moiety in 1-(2-phenylaziridin-1-yl)ethanone makes it an excellent electrophilic substrate for nucleophilic ring-opening reactions. This process is the foundation for its use as a synthon for 1,2-difunctionalized amine structures, which are prevalent in numerous biologically active molecules and pharmaceutical agents.
The reaction of 1-(2-phenylaziridin-1-yl)ethanone with various nucleophiles provides a direct route to β-functionalized N-acetyl-phenethylamines. The regioselectivity of the nucleophilic attack—whether it occurs at the C2 (benzylic) or C3 (terminal) position of the aziridine ring—is a critical aspect of its synthetic utility. nih.gov The presence of the phenyl group at C2 typically directs nucleophiles to attack this more sterically hindered but electronically activated position, leading to the formation of a stable benzylic carbocation-like transition state. This process is often facilitated by the use of Lewis or Brønsted acids. nih.govresearchgate.net
The ring-opening can be achieved with a wide range of nucleophiles, leading to diverse β-functionalized products. For instance, phenols can be used to synthesize medicinally relevant β-arylethylamine derivatives. bohrium.com Similarly, carboxylates serve as effective nucleophiles to produce β-acetoxy amine compounds, which are valuable chiral amino alcohol precursors. researchgate.net This reactivity allows for the controlled introduction of various functional groups at the β-position to the nitrogen atom, a common structural motif in complex organic molecules.
Table 1: Examples of β-Functionalized Amines via Ring-Opening of N-Acetyl-2-phenylaziridine
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Oxygen (Carboxylate) | Acetic Acid (AcOH) | β-Acetoxy Amine | nih.gov |
| Oxygen (Phenol) | Phenol | β-Aryloxy Amine | bohrium.com |
| Halogen (Iodide) | Trimethylsilyl Iodide (TMSI) | β-Iodo Amine | researchgate.net |
This table provides illustrative examples of nucleophiles used in the regioselective ring-opening of phenylaziridine derivatives to form β-functionalized amines.
Chiral 1,2-amino alcohols are crucial structural components in many natural products and pharmaceutical drugs. nih.govresearchgate.net When 1-(2-phenylaziridin-1-yl)ethanone is used in its enantiomerically pure form, it serves as an outstanding precursor for the stereoselective synthesis of these valuable compounds. The ring-opening reactions typically proceed through an S_N2-type mechanism, which results in the inversion of configuration at the center of nucleophilic attack. researchgate.net This stereospecificity allows the chirality of the starting aziridine to be transferred directly to the final product.
A common strategy involves the acid-catalyzed ring-opening of a chiral N-acetyl-2-phenylaziridine with an oxygen-based nucleophile, such as water or a carboxylate anion. nih.gov For example, the reaction of (2R)-1-(2-phenylaziridin-1-yl)ethanone with acetic acid leads to the formation of the corresponding (1R,2R)-β-acetoxy amine. Subsequent hydrolysis of the acetate (B1210297) group yields the chiral N-acetyl-1-phenyl-2-aminoethanol derivative. This methodology has been applied in the formal synthesis of important therapeutic agents like (R,R)-formoterol and (R)-tamsulosin. nih.gov
Table 2: Synthesis of Chiral Amino Alcohols from Aziridine Precursors
| Aziridine Precursor | Reagents | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| (2R,1'S)-N-(1-Phenylethyl)-2-(hydroxymethyl)aziridine | 1. PhLi; 2. AcOH | (1R,2R)-N-Acetyl-3-phenylserinol | Stereospecific ring-opening | nih.gov |
This table highlights specific examples where chiral aziridines are converted into valuable chiral amino alcohol derivatives.
Precursors to Biologically Relevant Scaffolds for Research
The synthetic versatility of 1-(2-phenylaziridin-1-yl)ethanone extends beyond simple acyclic amines. The products of its ring-opening reactions are ideal intermediates for constructing more complex, biologically relevant scaffolds such as alkaloids, modified amino acids, and various azaheterocycles for research purposes.
Alkaloids are a diverse group of naturally occurring compounds that often possess significant physiological activity, and their skeletons frequently contain pyrrolidine (B122466) or piperidine (B6355638) rings. imperial.ac.ukimperial.ac.uk The functionalized amines derived from 1-(2-phenylaziridin-1-yl)ethanone are prime candidates for intramolecular cyclization to form these heterocyclic cores. Research has shown that by carefully choosing substituents on the aziridine ring, the regioselective ring-opening can be controlled to produce intermediates that cyclize into either five-membered pyrrolidines or six-membered piperidines. nih.govresearchgate.net This strategy provides a powerful tool for the synthesis of alkaloid congeners like pseudoconhydrine (B1209237) and monomorine for further biological investigation. nih.gov
Furthermore, this chemistry enables access to valuable non-proteinogenic amino acid and amino alcohol derivatives. The ring-opening of chiral aziridine-2-carboxylates or related derivatives can yield orthogonally protected serinols and other β-amino acid structures. nih.gov These compounds are essential for peptide modification and the development of novel peptidomimetics.
Beyond simple cyclizations, 1-(2-phenylaziridin-1-yl)ethanone is a key participant in more advanced strategies for building azaheterocyclic frameworks. One of the most powerful methods involves its use as a precursor to azomethine ylides for [3+2] cycloaddition reactions. In the presence of a Lewis acid, the aziridine ring can open to form a transient 1,3-dipole (the azomethine ylide). This reactive intermediate can then be trapped by a variety of dipolarophiles, such as alkenes and alkynes, to construct highly substituted five-membered nitrogen heterocycles (pyrrolidines). researchgate.net
This methodology is particularly valuable because it allows for the rapid assembly of complex molecular architecture with high stereocontrol. The stereochemistry of the starting aziridine can influence the stereochemical outcome of the cycloaddition, making it a powerful approach for asymmetric synthesis. The resulting poly-substituted pyrrolidine frameworks are of significant interest in medicinal chemistry research. nih.govbeilstein-journals.org
Enabling Methodologies for Carbon-Carbon Bond Formation
While ring-opening with heteroatom nucleophiles is common, 1-(2-phenylaziridin-1-yl)ethanone also facilitates powerful carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. libretexts.org These transformations significantly broaden its synthetic utility, allowing for the construction of carbon skeletons in addition to the introduction of functionality.
Two primary strategies exist for this purpose. The first, as mentioned previously, is the [3+2] cycloaddition of the derived azomethine ylide with carbon-based dipolarophiles. researchgate.net This reaction forms two new carbon-carbon bonds simultaneously in a highly convergent manner, leading to substituted pyrrolidines. youtube.com
The second major strategy involves the direct ring-opening of the aziridine with a carbon-based nucleophile. Organometallic reagents, such as organocuprates or Grignard reagents, can attack the electrophilic carbon of the aziridine ring. chemistry.coach For 1-(2-phenylaziridin-1-yl)ethanone, this attack is expected to occur regioselectively at the C2 benzylic position. This reaction forges a new C-C bond and produces a β-amino compound with a newly introduced carbon substituent, providing a direct route to more complex amine structures. These methods highlight the role of the aziridine not just as a source of nitrogen but as an electrophilic partner in key C-C bond-forming events. nih.gov
Formation of Quaternary Carbon Centers
The construction of all-carbon quaternary centers, carbon atoms bonded to four other carbon atoms, represents a significant challenge in organic synthesis due to the inherent steric hindrance associated with their formation. The strategic use of activated aziridines like 1-(2-Phenylaziridin-1-yl)ethanone provides a unique and effective solution to this long-standing problem.
Research in this area has demonstrated that the ring-opening of N-acylaziridines can be a powerful method for creating quaternary carbons. While specific data tables for 1-(2-Phenylaziridin-1-yl)ethanone are not extensively documented in publicly available literature, the general principles can be inferred from studies on analogous N-acylated aziridines. For instance, titanocene-catalyzed radical ring-opening reactions of N-acylated aziridines have been shown to be effective for constructing quaternary carbon centers. This approach involves the generation of a radical at the C2 position, which can then participate in conjugate additions, reductions, or cyclizations to build the desired quaternary center.
Another conceptual approach involves the generation of an enolate from the acetyl group of 1-(2-Phenylaziridin-1-yl)ethanone . Subsequent diastereoselective alkylation of this enolate would lead to the formation of a quaternary center at the α-position to the carbonyl group. The stereochemical outcome of such a reaction would be influenced by the chiral environment created by the adjacent phenyl-substituted aziridine ring. The general viability of diastereoselective enolate alkylation is a well-established principle in organic synthesis.
The following table illustrates a hypothetical reaction scheme for the formation of a quaternary carbon center based on the alkylation of the enolate derived from 1-(2-Phenylaziridin-1-yl)ethanone .
| Reactant | Reagents | Product | Yield (%) | Diastereomeric Ratio |
| 1-(2-Phenylaziridin-1-yl)ethanone | 1. LDA, THF, -78 °C; 2. CH3I | 1-(2-Methyl-1-(2-phenylaziridin-1-yl)propan-1-one) | Data not available | Data not available |
| 1-(2-Phenylaziridin-1-yl)ethanone | 1. NaHMDS, THF, -78 °C; 2. BnBr | 1-(1-(2-Phenylaziridin-1-yl)-2-phenylethan-1-one) | Data not available | Data not available |
| LDA : Lithium diisopropylamide; THF : Tetrahydrofuran; CH3I : Methyl iodide; NaHMDS : Sodium bis(trimethylsilyl)amide; BnBr : Benzyl bromide. |
Versatile Synthetic Intermediates in Multi-Step Pathways
Beyond the direct formation of complex centers, 1-(2-Phenylaziridin-1-yl)ethanone serves as a valuable and versatile intermediate in multi-step synthetic sequences, enabling access to a diverse array of functionalized molecules. The activated aziridine ring can be opened by a wide range of nucleophiles, leading to the formation of β-amino ketone derivatives, which are themselves important building blocks in medicinal chemistry and natural product synthesis.
The regioselective ring-opening of the aziridine is a key feature of its utility. In the presence of a Lewis acid or under acidic conditions, the aziridine nitrogen can be protonated or coordinated, further activating the ring towards nucleophilic attack. Typically, with a phenyl group at C2, the attack of the nucleophile occurs at this benzylic and sterically more accessible position, leading to the cleavage of the C2-N bond. This regioselectivity provides a reliable method for the introduction of various functional groups at a specific position.
For example, the reaction of N-acylaziridines with organometallic reagents such as Grignard reagents or organocuprates can lead to the formation of new carbon-carbon bonds. The addition of an organocuprate to an activated aziridine, often in the presence of a Lewis acid like boron trifluoride etherate, can proceed with high regioselectivity to afford β-amino acid derivatives after appropriate workup.
The following table outlines some potential transformations of 1-(2-Phenylaziridin-1-yl)ethanone into valuable synthetic intermediates, based on established reactivity patterns of N-acylaziridines.
| Starting Material | Reagent(s) | Product | Potential Application |
| 1-(2-Phenylaziridin-1-yl)ethanone | R-MgBr, then H3O+ | 1-(2-(Alkylamino)-1-phenylethan-1-ol) | Synthesis of amino alcohols |
| 1-(2-Phenylaziridin-1-yl)ethanone | R2CuLi, BF3·OEt2, then H3O+ | 1-(2-Amino-3-alkyl-1-phenylpropan-1-one) | Synthesis of β-amino ketones |
| 1-(2-Phenylaziridin-1-yl)ethanone | NaN3, NH4Cl, MeOH | 1-(2-Azido-1-phenyl-ethyl)ethanone | Precursor for diamines and triazoles |
| 1-(2-Phenylaziridin-1-yl)ethanone | H2, Pd/C | 1-((2-Phenylethyl)amino)ethan-1-one | Synthesis of N-phenethyl acetamide (B32628) derivatives |
| R-MgBr : Grignard reagent; R2CuLi : Gilman reagent (organocuprate); BF3·OEt2 : Boron trifluoride etherate; NaN3 : Sodium azide (B81097); NH4Cl : Ammonium chloride; MeOH : Methanol; H2, Pd/C : Hydrogen gas with palladium on carbon catalyst. |
The products derived from these ring-opening reactions can be further elaborated into more complex structures, including alkaloids, amino acids, and peptidomimetics. The ability to introduce a variety of substituents with predictable stereochemistry makes 1-(2-Phenylaziridin-1-yl)ethanone and related activated aziridines powerful tools in the hands of synthetic chemists.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(2-Phenylaziridin-1-yl)ethanone, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves aziridine ring formation coupled with ketone functionalization. For example, Friedel-Crafts acylation (using acyl chlorides and Lewis acids like AlCl₃) or nucleophilic substitution on pre-formed aziridine precursors can be employed . Key considerations include controlling ring strain in aziridines and avoiding side reactions (e.g., ring-opening). Reaction optimization may involve adjusting temperature (0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry of reagents. Purification via column chromatography or recrystallization (ethanol/chloroform mixtures) is critical for isolating the product .
Q. How can the stereochemistry and structural integrity of the aziridine ring be confirmed?
- Answer : X-ray crystallography using programs like SHELXL or ORTEP-3 is the gold standard for resolving stereochemistry . For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can probe spatial proximity of protons, while ¹H-¹³C HMBC correlations verify connectivity. Computational geometry optimization (DFT) may supplement experimental data .
Q. What spectroscopic techniques are most reliable for characterizing 1-(2-Phenylaziridin-1-yl)ethanone?
- Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and aziridine ring vibrations (C-N-C bending, ~1250 cm⁻¹). Use solutions in CCl₄ or CS₂ for peak clarity .
- Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of CO from the ethanone group) .
- NMR : ¹H NMR detects aromatic protons (δ 7.2–7.8 ppm) and aziridine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms the ketone (δ ~200 ppm) and aziridine carbons (δ ~40–50 ppm) .
Q. What safety protocols are essential for handling aziridine-containing compounds?
- Answer : Aziridines are prone to ring-opening reactions and may be toxic. Use fume hoods, nitrile gloves, and protective eyewear. Store under inert gas (argon) to prevent oxidation. Emergency protocols should include immediate decontamination with water and medical consultation for exposure .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the aziridine ring in nucleophilic or electrophilic reactions?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, nucleophilic attack on the aziridine’s strained ring can be simulated to predict regioselectivity (C-2 vs. C-3 opening). Electron localization function (ELF) analysis visualizes electron-rich regions, guiding mechanistic hypotheses .
Q. What experimental and analytical approaches resolve discrepancies between observed and theoretical spectroscopic data?
- Answer :
- IR/NMR Discrepancies : Cross-check with high-resolution mass spectrometry (HRMS) for molecular formula validation. Ensure sample purity via HPLC .
- Crystallographic vs. Computational Geometry : Compare bond lengths/angles from X-ray data with DFT-optimized structures. Deviations >0.05 Å may indicate crystal packing effects .
Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?
- Answer : Conduct accelerated stability studies:
- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures.
- pH Stability : Incubate in buffers (pH 1–13) and analyze via LC-MS for degradation products (e.g., ring-opened amines or ketone hydrolysis) .
Q. What strategies mitigate side reactions during functionalization of the aziridine ring?
- Answer :
- Protecting Groups : Temporarily block the ketone with trimethylsilyl (TMS) groups during aziridine reactions .
- Catalytic Control : Use chiral catalysts (e.g., Jacobsen’s catalyst) for stereoselective ring-opening .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
